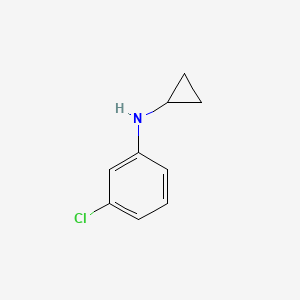

3-chloro-N-cyclopropylaniline

Description

Significance of N-Cyclopropylaniline Scaffold in Organic Synthesis

The N-cyclopropylaniline scaffold is a privileged structural motif in modern organic and medicinal chemistry. The cyclopropyl (B3062369) group, a small, strained carbocycle, confers conformational rigidity upon the molecule. This rigidity can enhance binding affinity to biological targets, a desirable trait in drug design. For instance, the cyclopropyl group is a critical component for the potent antibacterial activity of blockbuster drugs like Ciprofloxacin. researchgate.net

Beyond their role in bioactive molecules, N-cyclopropylanilines serve as versatile synthetic intermediates and mechanistic probes. researchgate.net A key feature of their chemistry is the ability to undergo a spontaneous and irreversible ring-opening of the cyclopropyl group following a single-electron transfer (SET) oxidation to form a nitrogen radical cation. acs.org This unique reactivity makes them valuable tools for studying oxidative processes and for constructing more complex molecular architectures through radical-based transformations. acs.orgwikipedia.org Their utility as synthetic building blocks arises from this predictable reactivity, allowing for the generation of diverse downstream products. acs.org

Overview of Aryl-Substituted Cyclopropylamine (B47189) Chemistry in Contemporary Research

The chemistry of aryl-substituted cyclopropylamines is a dynamic area of contemporary research, driven by the need for efficient synthetic methods and novel applications. The development of metal-catalyzed cross-coupling reactions has been particularly transformative, providing attractive and powerful routes to these pharmaceutically relevant compounds. wikipedia.org Nickel- and palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have emerged as robust methods for the N-arylation of cyclopropylamine, accommodating a wide array of aryl halides and pseudohalides. acs.orgwikipedia.org

Current research also explores the unique reactivity of the N-aryl cyclopropylamine core. Photoactivated cycloaddition reactions, for example, utilize this scaffold to create complex aminocyclopentane structures, which are themselves valuable in medicinal chemistry. smolecule.com Furthermore, the electronic properties of the aromatic ring can be fine-tuned by introducing various substituents. These substituents modulate the reactivity of the entire molecule, influencing properties from lipophilicity to the redox potential of the amine, which in turn affects biological activity, such as the inhibition of enzymes like monoamine oxidase.

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClN |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

3-chloro-N-cyclopropylaniline |

InChI |

InChI=1S/C9H10ClN/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8,11H,4-5H2 |

InChI Key |

BOFNFAVPFUOZNM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Strategies for 3 Chloro N Cyclopropylaniline and Analogues

Palladium-Catalyzed Buchwald–Hartwig Amination Procedures

The Buchwald-Hartwig amination stands as a cornerstone for the formation of carbon-nitrogen bonds in modern organic synthesis. wikipedia.org This palladium-catalyzed cross-coupling reaction of amines with aryl halides has been effectively applied to the synthesis of N-cyclopropylanilines. wikipedia.orgacs.org

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the Buchwald-Hartwig amination is highly dependent on the careful optimization of reaction parameters, including the choice of palladium precursor, ligand, base, and solvent. numberanalytics.comresearchgate.net For the synthesis of N-cyclopropylanilines, various catalyst systems have been explored to achieve high yields and good functional group tolerance.

A common approach involves the use of a palladium(II) acetate (B1210297) (Pd(OAc)₂) or a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with a phosphine (B1218219) ligand. acs.orgresearchgate.net The ligand plays a critical role in facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

For the coupling of cyclopropylamine (B47189) with aryl bromides, sterically hindered and electron-rich phosphine ligands are often preferred. acs.org For instance, the use of BrettPhos with Pd(OAc)₂ has been reported for the synthesis of 3-chloro-N-cyclopropylaniline (3-Cl-CPA) from 1-bromo-3-chlorobenzene (B44181) and cyclopropylamine. acs.org This system, along with a strong base like potassium tert-butoxide (t-BuOK) in a solvent such as toluene, has been shown to provide the desired product in high yields. acs.org The reaction temperature is also a crucial parameter, with studies indicating that temperatures in the range of 70-115°C are often optimal. researchgate.net

The development of pre-catalysts, which are stable and easily activated, has simplified the setup of Buchwald-Hartwig reactions. youtube.com These pre-catalysts, often featuring a palladium atom complexed with a bulky phosphine ligand, offer improved reactivity and reproducibility. youtube.com For the arylation of cyclopropylamine, specific R-allylpalladium precatalysts have been developed that show high activity. acs.org

Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination of Cyclopropylamine with Aryl Halides

| Palladium Source | Ligand | Base | Solvent | Typical Substrates | Reference |

| Pd(OAc)₂ | BrettPhos | t-BuOK | Toluene | Aryl bromides | acs.org |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Aryl bromides | researchgate.net |

| [(tBuBrettPhos)Pd(allyl)]OTf | - | - | - | (Hetero)aryl halides | acs.org |

| (PtBu₃)Pd(crotyl)Cl | - | - | - | Aryl halides | acs.org |

Scope and Limitations of Halogenated Arenes as Substrates

The Buchwald-Hartwig amination exhibits a broad scope with respect to the halogenated arene coupling partner. wikipedia.org Aryl bromides are commonly used substrates and have been successfully employed in the synthesis of a variety of N-cyclopropylanilines, including those with electron-withdrawing and electron-donating substituents. acs.orgresearchgate.net For example, the synthesis of this compound proceeds efficiently from 1-bromo-3-chlorobenzene. acs.org

The reactivity of aryl halides in the Buchwald-Hartwig reaction generally follows the order I > Br > Cl, which is consistent with the bond dissociation energies. However, with the development of more active catalyst systems, aryl chlorides have become viable substrates, which is economically advantageous. uwindsor.ca The use of specialized ligands is often necessary to achieve efficient coupling with aryl chlorides. uwindsor.ca

While the reaction is generally tolerant of a wide range of functional groups, some limitations exist. libretexts.org For instance, substrates with certain functional groups like nitro groups may be incompatible with the strong bases typically used, such as potassium tert-butoxide. libretexts.org Furthermore, the steric hindrance on the aryl halide can influence the reaction efficiency. Highly substituted aryl halides may require more forcing conditions or specialized catalyst systems to achieve good conversion. organic-chemistry.org The presence of certain heterocycles can also present challenges, although successful couplings with pyridyl and other heteroaromatic halides have been reported. uwindsor.ca

Smiles Rearrangement as an Alternative Synthetic Pathway

The Smiles rearrangement offers a metal-free alternative for the synthesis of N-cyclopropylanilines. thieme-connect.comderpharmachemica.com This intramolecular nucleophilic aromatic substitution involves the rearrangement of an O-aryl or similar ether linkage to a C-N bond. wikipedia.org

Preparation of N-Cyclopropylanilines from Phenolic Precursors

A notable application of the Smiles rearrangement for the synthesis of N-cyclopropylanilines starts from phenolic precursors. thieme-connect.comresearchgate.net The general strategy involves the reaction of a phenol (B47542) with 2-chloro-N-cyclopropylacetamide to form a 2-aryloxy-N-cyclopropylacetamide intermediate. thieme-connect.comresearchgate.net This intermediate, upon treatment with a base, undergoes the Smiles rearrangement to yield the corresponding N-cyclopropylaniline. thieme-connect.comresearchgate.net

For the synthesis of this compound, the process begins with 3-chlorophenol. researchgate.net This is first reacted with 2-chloro-N-cyclopropylacetamide to produce 2-(3-chlorophenoxy)-N-cyclopropylacetamide. researchgate.net Subsequent treatment of this intermediate with a base, such as potassium hydroxide, induces the rearrangement to afford this compound in good yield. thieme-connect.comresearchgate.net This method provides a valuable route to N-cyclopropylanilines from readily available phenolic starting materials. derpharmachemica.com

Table 2: Synthesis of this compound via Smiles Rearrangement

| Starting Material | Intermediate | Product | Overall Yield | Reference |

| 3-Chlorophenol | 2-(3-Chlorophenoxy)-N-cyclopropylacetamide | This compound | 71% | researchgate.net |

Method Scalability and Reproducibility Considerations

A key advantage of the Smiles rearrangement approach is its potential for scalability and reproducibility. researchgate.net The reaction conditions are generally mild, and the reagents are often inexpensive and readily available. derpharmachemica.com The synthesis of this compound via this method has been successfully performed on a gram scale, demonstrating its practicality for producing larger quantities of the compound. researchgate.net

The two-step, one-pot procedure further enhances the method's appeal for larger-scale synthesis. tcichemicals.com The ability to perform the initial ether formation and the subsequent rearrangement in a sequential manner without isolating the intermediate can lead to improved efficiency and reduced waste. The reported procedures have been described as scalable and reproducible, making the Smiles rearrangement a viable industrial method for the preparation of N-alkyl anilines. researchgate.netderpharmachemica.com

Emerging C–N Coupling Methodologies for Cyclopropylanilines

Beyond the well-established Buchwald-Hartwig amination and Smiles rearrangement, research continues to explore novel and more efficient methods for the synthesis of cyclopropylanilines. These emerging methodologies often focus on expanding the substrate scope, improving reaction conditions, and utilizing alternative catalytic systems.

One area of development involves the use of different metal catalysts. For instance, nickel-catalyzed C(sp²)-N cross-coupling of cyclopropylamine with (hetero)aryl (pseudo)halides has been reported as a promising alternative to palladium-based systems. researchgate.net These nickel catalysts have shown a broad scope of reactivity. researchgate.net

Photoredox catalysis has also emerged as a powerful tool in organic synthesis, and its application to the formation of C-N bonds is an active area of research. beilstein-journals.org Visible light-mediated processes can enable the generation of reactive intermediates under mild conditions, potentially offering new pathways for the synthesis of cyclopropylanilines. beilstein-journals.orgnih.gov

Furthermore, transition-metal-free approaches are gaining attention. For example, silylboronate-mediated defluorinative cross-coupling of organic fluorides with secondary amines has been developed, providing a novel route to tertiary amines. nih.gov While this specific method focuses on tertiary amines, the underlying principles of activating inert C-F bonds could inspire new strategies for coupling primary amines like cyclopropylamine.

These emerging methodologies highlight the ongoing efforts to develop more sustainable, efficient, and versatile synthetic routes to valuable compounds like this compound and its analogues.

Comparative Analysis of Synthetic Methodologies for this compound

The synthesis of this compound, a valuable substituted aniline (B41778), can be accomplished through several distinct chemical strategies. The primary methods involve the formation of the crucial carbon-nitrogen (C-N) bond between the 3-chlorophenyl group and the cyclopropylamine moiety. The most prominent among these are palladium-catalyzed cross-coupling reactions, traditional copper-catalyzed methods, and multi-step reductive amination pathways. Each approach possesses unique characteristics regarding efficiency, required reaction conditions, and substrate compatibility. A comparative analysis of these methodologies reveals the advantages and limitations inherent to each synthetic route.

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for C-N bond formation, often providing high yields under relatively mild conditions. wikipedia.orgnih.gov This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orgyoutube.com For the synthesis of this compound, this involves reacting cyclopropylamine with an appropriate 3-chloro-substituted aryl halide, such as 1-bromo-3-chlorobenzene. acs.org Research has demonstrated that the choice of a bulky, electron-rich phosphine ligand, such as BrettPhos, is crucial for the reaction's efficiency, as it facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle. youtube.comacs.org Studies have reported the successful synthesis of this compound and its analogues using catalyst systems like Pd(OAc)₂/BrettPhos or Pd₂(dba)₃/BINAP, achieving moderate to good yields. acs.orgresearchgate.netresearchgate.net

An older, yet still relevant, method is the copper-catalyzed Ullmann condensation, specifically the Goldberg reaction for C-N bond formation. wikipedia.org This reaction is comparable to the Buchwald-Hartwig amination but traditionally necessitates more demanding conditions. wikipedia.org The classic Ullmann reaction often requires stoichiometric amounts of copper and very high temperatures, sometimes exceeding 200 °C, along with high-boiling polar solvents. wikipedia.org While modern advancements have introduced soluble copper catalysts and ligands that allow for milder conditions, the Ullmann-type reaction is generally considered less favorable than the palladium-catalyzed alternative for many applications due to its historically harsh requirements and lower functional group tolerance. wikipedia.orgwikipedia.org For the synthesis of N-arylamines, the reactivity of the aryl halide follows the trend I > Br > Cl, making aryl chlorides the least reactive substrates. wikipedia.org

The following tables provide a comparative overview of these primary synthetic strategies based on reported research findings.

Table 1: Comparison of Synthetic Routes to this compound

| Methodology | Starting Materials | Catalyst System | Base | Typical Conditions | Reported Yield | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | 1-Bromo-3-chlorobenzene + Cyclopropylamine acs.org | Pd(OAc)₂ / BrettPhos acs.org or Pd₂(dba)₃ / BINAP researchgate.net | NaOtBu or K₃PO₄ acs.orgwikipedia.org | Toluene, elevated temp. (e.g., 80-120 °C) | 62-85% acs.orgresearchgate.netresearchgate.net | High yields, broad scope, relatively mild conditions. wikipedia.org | High cost of palladium and specialized phosphine ligands. youtube.com |

| Ullmann Condensation (Goldberg Reaction) | 1-Chloro-3-iodobenzene + Cyclopropylamine | CuI / Ligand (e.g., phenanthroline) wikipedia.org | K₂CO₃ or KOH wikipedia.org | High temp. (>200 °C), polar solvents (e.g., NMP, DMF) wikipedia.org | Varies; generally lower than Buchwald-Hartwig. | Lower cost catalyst (copper). wikipedia.org | Harsh conditions, often requires activated aryl halides, lower yields. wikipedia.org |

Table 2: Detailed Reaction Parameters from Literature

| Reaction Type | Specific Reactants | Catalyst/Ligand | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Buchwald-Hartwig | 1-bromo-3-chlorobenzene, cyclopropylamine | Pd₂(dba)₃, BINAP | Toluene | - | - | 62 | Cui & Loeppky, 2001 researchgate.net |

| Buchwald-Hartwig | 3-Bromo-chlorobenzene, cyclopropylamine | Pd(OAc)₂, Xantphos | 1,4-Dioxane | 100 °C | 18 h | 71 | SYNTHESIS, 2013 researchgate.net |

Mechanistic Investigations of 3 Chloro N Cyclopropylaniline Reactivity

Single-Electron Transfer (SET) Oxidation Processes

Formation and Reactivity of Nitrogen Radical Cations

The initial step in the SET oxidation of 3-chloro-N-cyclopropylaniline is the formation of a nitrogen radical cation. acs.orgresearchgate.netbeilstein-journals.orgnih.gov This species is a highly reactive intermediate that can undergo several downstream transformations. acs.orgbeilstein-journals.org The presence of the aryl group is often required to facilitate the initial oxidation by lowering the redox potential of the N-cyclopropylamine. rsc.org The nitrogen radical cations derived from N-cyclopropylanilines are useful in various synthetic transformations, leading to intermediates like electrophilic iminium ions and distonic ions which possess both an iminium ion and a carbon radical. beilstein-journals.org

The reactivity of the nitrogen radical cation is influenced by the solvent, with polar solvents generally favoring electron-transfer reactions. beilstein-journals.org Once formed, the radical cation can participate in back electron transfer, a competing reaction that can be overcome by subsequent rapid chemical reactions. acs.orgresearchgate.net

Irreversible Cyclopropyl (B3062369) Ring-Opening Mechanisms

A defining characteristic of the nitrogen radical cation of N-cyclopropylanilines is its propensity to undergo a spontaneous and irreversible ring-opening of the cyclopropyl group. ethz.chmcneill-group.orgacs.orgnih.govacs.orgresearchgate.net This process is driven by the release of significant ring strain energy, estimated to be around 28 kcal/mol. acs.orgresearchgate.net The ring-opening is a rapid, unimolecular rearrangement that leads to the formation of a more stable distonic radical cation, where the radical and cationic centers are separated. acs.orgresearchgate.netbeilstein-journals.org This irreversibility makes N-cyclopropylanilines effective probes for studying SET mechanisms, as the ring-opening "traps" the radical cation intermediate, preventing back-electron transfer. acs.orgresearchgate.netacs.org

The ring-opening proceeds via cleavage of the C-C bond alpha to the nitrogen atom, resulting in a γ-carbon radical and an iminium ion. beilstein-journals.org This distonic ion is a key intermediate that can be intercepted by various reagents, leading to a range of products. beilstein-journals.org

Influence of Substituents on Oxidation Potential and Ring-Opening Kinetics

Substituents on the aniline (B41778) ring play a crucial role in modulating both the oxidation potential and the kinetics of the cyclopropyl ring-opening. Electron-withdrawing groups (EWGs), such as the chlorine atom in this compound, increase the SET oxidation potential, making the molecule more difficult to oxidize compared to unsubstituted N-cyclopropylaniline. acs.org Conversely, electron-donating groups (EDGs) lower the oxidation potential. acs.org

The electronic nature of the substituent also affects the rate of cyclopropyl ring-opening. EWGs, like the chloro group, are expected to accelerate the rate of ring-opening. acs.org This is because they destabilize the nitrogen radical cation, providing a greater driving force for the ring to open and relieve strain. acs.org In contrast, EDGs can stabilize the nitrogen radical cation through resonance, thereby slowing down the rate of ring-opening. acs.org

For a series of N-cyclopropylaniline analogs, the relative rate of cyclopropyl ring-opening is predicted to be: 3-Cl-CPA > CPA > 2-MeO-CPA. acs.orgresearchgate.net This trend highlights the significant electronic control over the reactivity of these compounds.

Table 1: Effect of Substituents on the Reactivity of N-Cyclopropylaniline Analogs

| Compound | Substituent Effect | Expected Oxidation Potential | Expected Relative Ring-Opening Rate |

|---|---|---|---|

| 2-MeO-CPA | Electron-Donating | Lower | Slower |

| CPA | Unsubstituted | Intermediate | Intermediate |

| 3-Cl-CPA | Electron-Withdrawing | Higher | Faster |

Data derived from qualitative predictions based on electronic effects. acs.orgresearchgate.net

Intermediates and Downstream Chemical Transformations Post-Oxidation

Following the irreversible ring-opening of the cyclopropyl group, the resulting distonic radical cation can undergo a variety of downstream chemical transformations. acs.orgresearchgate.net This intermediate, possessing both a radical and a cationic center, is highly versatile. beilstein-journals.orgresearchgate.net

In the presence of molecular oxygen, the distonic radical cation can be trapped to form an endoperoxide intermediate. acs.orgnih.gov Subsequent ring-opening and fragmentation of this endoperoxide can lead to products such as 3-hydroxy-N-phenylpropanamide and acetanilide (B955). acs.org

The distonic ion can also be intercepted by alkenes in [3+2] annulation reactions to form five-membered carbocycles. beilstein-journals.orgrsc.orgresearchgate.net This highlights the synthetic utility of N-cyclopropylanilines as building blocks in organic synthesis. The radical iminium ion generated from the ring-opening can also be intercepted by other nucleophiles, leading to a diverse array of products. nih.gov

Reactions Involving Nitrous Acid and N-Nitrosation

The reaction of N-cyclopropylanilines with nitrous acid provides further evidence for the involvement of radical cation intermediates. acs.orgcapes.gov.brnih.gov These reactions are characterized by the selective cleavage of the cyclopropyl group. acs.orgcapes.gov.brnih.gov

Selective Cleavage of the Cyclopropyl Group from Aromatic Amine Nitrogen

When N-alkyl-N-cyclopropylanilines are treated with nitrous acid, they undergo a rapid reaction that results in the specific cleavage of the cyclopropyl group from the nitrogen atom, yielding the corresponding N-alkyl-N-nitrosoaniline. acs.orgcapes.gov.brnih.gov This selective cleavage is a strong indicator of a mechanism that proceeds through an amine radical cation. acs.orgcapes.gov.brnih.gov

The proposed mechanism involves the formation of the amine radical cation, which then undergoes rapid cyclopropyl ring-opening. acs.orgcapes.gov.br This ring-opening is so fast that it effectively outcompetes other potential reactions of the radical cation, such as recombination with nitric oxide (NO) or reaction with nitrogen dioxide (NO2) to form nitro compounds. acs.org The resulting iminium ion with a C-centered radical can then either combine with NO or be further oxidized. acs.orgcapes.gov.brnih.gov

For example, the reaction of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline with nitrous acid yields 4-chloro-N-methyl-N-nitrosoaniline (76%), cinnamaldehyde (B126680) (55%), and other products derived from the cyclopropane (B1198618) ring. acs.orgcapes.gov.brnih.gov The nature of these products provides strong support for the proposed radical cation-mediated ring-opening mechanism. acs.orgcapes.gov.brnih.gov

Table 2: Products from the Nitrosation of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline

| Product | Yield (%) |

|---|---|

| 4-chloro-N-methyl-N-nitrosoaniline | 76 |

| Cinnamaldehyde | 55 |

| 3-phenyl-5-hydroxyisoxazoline | 26 |

| 5-(N-4-chlorophenylmethylamino)-3-phenylisoxazoline | 8 |

Data from the reaction with nitrous acid in aqueous acetic acid at 0 °C. acs.orgcapes.gov.brnih.gov

Mechanistic Pathways via Amine Radical Cations

The reactivity of N-cyclopropylanilines, including the 3-chloro substituted variant, is predominantly governed by the formation of amine radical cations. researchgate.netacs.org This process is typically initiated by a single-electron transfer (SET) oxidation, which can be triggered by photoredox catalysis, electrochemistry, or chemical oxidants. beilstein-journals.orgrsc.orgresearchgate.netacs.org Upon formation, the N-cyclopropylaniline radical cation is not stable; the inherent strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) facilitates a rapid and irreversible ring-opening. rsc.orguark.edu

This ring-opening event is a key step, resulting in the formation of a "distonic radical cation" (also referred to as a β-carbon radical iminium ion). rsc.orguark.edunih.govrsc.org This intermediate is characterized by the separation of the charge and radical centers: an iminium ion and a primary carbon radical, connected by an ethylene (B1197577) bridge. rsc.orgrsc.org The formation of this specific intermediate from this compound is the foundation for its subsequent participation in various bond-forming reactions, most notably cycloadditions. rsc.org The selective cleavage of the cyclopropyl group from the nitrogen atom is a hallmark of this mechanistic pathway. researchgate.net

Cycloaddition Reactions (e.g., [3+2] Annulations)

The distonic radical cation generated from this compound serves as a versatile three-carbon synthon in cycloaddition reactions. nih.gov These processes, particularly [3+2] annulations, provide an efficient, atom-economical route to constructing five-membered carbocyclic and heterocyclic frameworks, such as cyclopentylamines. rsc.orgrsc.org

Visible Light Photoredox Catalysis in Cycloadditions with Olefins/Alkynes

Visible light photoredox catalysis has become a powerful tool for initiating [3+2] cycloadditions involving this compound. rsc.orgnih.gov In this approach, a photocatalyst, upon absorbing visible light, becomes excited and facilitates the single-electron oxidation of the aniline substrate to its radical cation, thereby initiating the reaction cascade. rsc.orgrsc.org This method has been successfully applied to the annulation of N-cyclopropylanilines with a variety of unsaturated partners, including electron-poor olefins, electron-neutral and electron-rich olefins, and terminal alkynes. nih.govrsc.orgnih.gov The use of visible light provides a mild and sustainable energy source for these transformations. researchgate.net

Role of Excited Photocatalysts and Radical Intermediates

The mechanism of the photocatalytic [3+2] cycloaddition is a well-defined cycle. rsc.org

Excitation and Oxidation : A photocatalyst (e.g., Ru(II) or Ir(III) complexes, or organic dyes like Eosin Y) absorbs a photon of visible light to reach an excited state (*PC). rsc.orgrsc.orgnih.gov

Radical Cation Formation : The excited photocatalyst is quenched by the N-cyclopropylaniline via a single-electron transfer (SET), oxidizing the aniline to its radical cation and generating the reduced form of the photocatalyst (PC⁻). rsc.orgrsc.orgacs.org

Ring-Opening : The N-cyclopropylaniline radical cation undergoes rapid, irreversible ring-opening to form the key distonic radical cation intermediate. rsc.orgrsc.orgacs.org

Radical Addition : The primary carbon radical of the distonic intermediate adds to the olefin or alkyne partner, creating a new radical intermediate. nih.govnih.gov

Cyclization and Regeneration : This new radical intermediate undergoes intramolecular cyclization. The resulting product radical cation is then reduced by the PC⁻ species, yielding the final neutral cyclopentane (B165970) or cyclopentene (B43876) product and regenerating the photocatalyst in its ground state, thus closing the catalytic cycle. rsc.orgrsc.orgnih.gov

Diastereoselective Control in Photoinduced Cycloadditions

Achieving stereocontrol in these radical-based cycloadditions is a significant challenge, and early examples often resulted in mixtures of diastereomers. nih.govchemrxiv.org However, several strategies have been developed to impart high diastereoselectivity. One approach involves the use of N-sulfonyl cyclopropylamines with electron-deficient olefins, which proceeds through a distinct mechanism involving a nitrogen-centered radical to afford trans-cyclopentanes with high diastereoselectivity. researchgate.netnih.gov

Another successful strategy merges photoredox catalysis with chiral hydrogen-bonding catalysis. rsc.org This dual catalytic system enables asymmetric [3+2] photocycloadditions with high yields and excellent enantioselectivity and diastereoselectivity. rsc.org Furthermore, high diastereoselectivity has been achieved in the reaction of cyclopropylanilines with certain substrates like difluorocyclopropenes, particularly when a removable substituent is placed on the aniline, providing access to valuable fluorinated building blocks. researchgate.netrsc.org

Electrocatalytic Redox Neutral Annulation Strategies

As an alternative to photocatalysis, direct electrolysis offers a powerful method for initiating [3+2] annulations. rsc.orguark.edu In this strategy, the N-cyclopropylaniline radical cation is generated directly at an anode, eliminating the need for a photocatalyst. researchgate.netrsc.org This electrocatalytic approach can achieve a net redox-neutral transformation, which is a significant advancement in synthetic electrochemistry. rsc.orguark.eduresearchgate.net

The mechanism is proposed to operate via a chain reaction. rsc.orguark.edu After the initial electrochemical generation of the radical cation and its subsequent reaction with an alkene to form the product, the product radical cation can then oxidize a molecule of the starting N-cyclopropylaniline. rsc.org This regenerates the substrate radical cation, propagating a chain mechanism and leading to the neutral annulation product. rsc.orguark.eduresearchgate.net This method has been successfully demonstrated for the intermolecular [3+2] annulation of N-cyclopropylanilines and alkenes, providing aniline-substituted five-membered carbocycles in high yields. rsc.org

Scope of Substrates and Product Diversity in Annulations

The annulation reactions involving N-cyclopropylanilines, including the 3-chloro derivative, exhibit a broad substrate scope, leading to a diverse range of products.

N-Cyclopropylaniline Scope: The aromatic ring of the aniline can tolerate a wide array of substituents without significantly impacting the reaction efficiency. Both electron-withdrawing groups (e.g., -Cl, -CF₃) and electron-donating groups (e.g., -CH₃) are compatible in the ortho, meta, and para positions. chemrxiv.orgrsc.org Heterocyclic and sterically demanding naphthyl substituents are also well-tolerated. chemrxiv.orgrsc.org

Olefin and Alkyne Scope: The reaction is not limited to a single class of π-system. A wide variety of partners have been shown to be effective, as detailed in the table below.

| Olefin/Alkyne Partner Class | Examples | Product Type | Reference(s) |

| Electron-Deficient Olefins | 3-Cyanochromones, Acrylonitrile, Acrylates | Cyclopenta[b]chromenocarbonitriles, Functionalized Cyclopentylamines | nih.govchemrxiv.org |

| Electron-Neutral/Rich Olefins | Styrene derivatives, Alkyl-substituted alkenes | Substituted Cyclopentylamines | rsc.orgchemrxiv.orgnih.gov |

| Exocyclic Olefins | 3-Methylene-isoindolin-1-ones | Spiro[cyclopentane-1,3'-isoindolin]-1'-ones | rsc.orgnih.gov |

| Terminal Alkynes | Phenylacetylene, Electron-rich/poor alkynes | Cyclic Allylic Amines, Substituted Cyclopentenes | nih.govchemrxiv.org |

| Cyclopropenes | Diester- and difluoro-substituted cyclopropenes | Bicyclo[3.1.0]hexanes | rsc.org |

This versatility allows for the synthesis of a wide array of complex molecules, including functionalized cyclopentylamines, cyclic allylic amines, and intricate spirocyclic and bicyclic systems from readily available starting materials. nih.govrsc.orgrsc.orgnih.gov

Table of Reaction Examples with this compound The following table provides specific examples of the [3+2] cycloaddition using a cyclopropylaniline bearing a meta-substituent, analogous to this compound.

| Cyclopropylaniline | Alkene/Alkyne Partner | Catalyst/Conditions | Product Yield | Reference(s) |

| N-cyclopropyl-3-(trifluoromethyl)aniline | Styrene | nPr-DMQA+, Red Light, MeNO₂ | 60% | chemrxiv.org |

| N-cyclopropyl-3-methoxyaniline | Dimethyl 2-methylidenecyclopropane-1,1-dicarboxylate | 4DPAIPN, Blue LED, CH₃NO₂ | 91% | rsc.org |

1,3-Difunctionalization via Sₙ2-like Ring Opening

The cyclopropyl moiety, while strained, is generally a robust functional group. However, when appended to a nitrogen atom, as in the case of this compound, it becomes susceptible to ring-opening reactions that can serve as a powerful tool for synthetic chemistry. This transformation allows for the conversion of the compact, three-membered ring into a linear 1,3-difunctionalized propane (B168953) chain, providing access to a diverse range of acyclic amine derivatives. The process proceeds through a mechanism involving electrophilic activation of the amine followed by a nucleophilic ring-opening step that bears the characteristics of a bimolecular nucleophilic substitution (Sₙ2) reaction.

The ring-opening of the cyclopropyl group in this compound is not spontaneous and requires deliberate activation. The lone pair of the aniline nitrogen is first engaged by a strong electrophile, a critical step that transforms the amino group into a better leaving group and polarizes the C-N bond, thereby activating the adjacent cyclopropyl ring towards nucleophilic attack.

The most common activation strategy involves N-acylation. For instance, treatment of this compound with a powerful acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA) rapidly and irreversibly forms the corresponding N-trifluoroacetylated amide, N-(3-chlorophenyl)-N-cyclopropyltrifluoroacetamide. The presence of the strongly electron-withdrawing trifluoroacetyl group, in concert with the chloro substituent on the aromatic ring, significantly diminishes the electron density on the nitrogen atom. This electronic pull enhances the electrophilicity of the cyclopropyl carbons.

Once activated, the cyclopropyl ring is subjected to nucleophilic attack. This step proceeds via an Sₙ2-like pathway, where the nucleophile attacks one of the two equivalent methylene (B1212753) carbons of the cyclopropyl ring from the backside relative to the C-N bond. This concerted attack leads to the cleavage of the distal C-C bond of the ring and the formation of a new bond between the nucleophile and the carbon, resulting in a linear N-(3-halopropyl)aniline derivative. The reaction is often facilitated by a Lewis acid, which can coordinate to the carbonyl oxygen of the amide, further enhancing the electrophilicity of the system.

The table below summarizes the results of the ring-opening reaction of this compound using chloride as the nucleophile under various activation and Lewis acid conditions.

As evidenced by the data (Table 1), the combination of a strong acylating agent like TFAA and a potent Lewis acid such as Titanium(IV) chloride (TiCl₄) is highly effective, affording the ring-opened product in excellent yield and short reaction time (Entry 2). The Lewis acid plays a dual role: it facilitates the reaction and serves as the source for the chloride nucleophile.

A key advantage of this methodology is its broad compatibility with a range of nucleophiles, allowing for the synthesis of diverse 1,3-difunctionalized structures from a single precursor. The N-trifluoroacetylated intermediate derived from this compound reacts cleanly with various soft and hard nucleophiles under Lewis acidic conditions.

The scope of the nucleophile is demonstrated in Table 2. Halides (chloride, bromide), sulfur nucleophiles (thiophenolate), and cyanide are all effectively incorporated, leading to the corresponding 1,3-substituted products in good to excellent yields. This highlights the synthetic utility of the method for accessing precursors to pharmaceuticals and other fine chemicals.

The electronic nature of the substituent on the aniline ring plays a significant role. The 3-chloro group is moderately electron-withdrawing, which strikes an effective balance. It aids in the activation step by reducing the basicity of the nitrogen post-acylation but does not overly deactivate the system towards the initial acylation. Substrates with strong electron-donating groups may be more prone to side reactions, while those with multiple strong electron-withdrawing groups may require harsher conditions for the initial N-acylation step. The this compound scaffold is therefore an ideal substrate for this transformation.

Advanced Spectroscopic and Analytical Methodologies for N Cyclopropylaniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of N-cyclopropylaniline derivatives and for gaining deep insight into their reaction mechanisms. numberanalytics.com Both ¹H and ¹³C NMR are used to verify the structures of starting materials and to identify final products. rsc.orgbeilstein-journals.org

In mechanistic studies, NMR is particularly powerful for tracking the transformation of key functional groups. For instance, in the oxidative reactions of N-cyclopropylaniline (CPA), ¹H NMR analysis of the product mixture provides direct evidence of the characteristic cyclopropyl (B3062369) ring-opening. acs.org The disappearance of the distinctive cyclopropyl proton signals and the concurrent emergence of new signals, such as methylene (B1212753) triplets, confirms the cleavage of the three-membered ring and the formation of a linear alkyl chain. acs.org In one study, the formation of 3-hydroxy-N-phenylpropanamide and acetanilide (B955) as ring-opened products was confirmed by comparing their ¹H NMR spectra to authentic standards. acs.org This transformation is a hallmark of the single-electron transfer (SET) mechanism that generates an initial radical cation. acs.orgresearchgate.net

Furthermore, examining ¹³C NMR spectra can reveal the formation of specific intermediates and byproducts in enzymatic reactions, such as cyclopropanone (B1606653) hydrate (B1144303) and propionic acid, providing a more complete picture of the metabolic pathways. nih.gov

Table 1: Representative ¹H NMR Signal Changes During Oxidative Ring-Opening of N-Cyclopropylaniline

| Compound/Fragment | Signal Type | Chemical Shift (δ ppm) | Mechanistic Implication |

|---|---|---|---|

| N-Cyclopropylaniline | |||

| Cyclopropyl Protons | Multiplets | ~0.50 - 0.71 | Signals present in starting material. |

| Methine Proton (CH-N) | Multiplet | ~2.41 | Signal present in starting material. |

| Ring-Opened Products | |||

| Acetanilide Methyl | Singlet | 2.17 | Appearance indicates cleavage and fragmentation. acs.org |

| 3-hydroxy-N-phenylpropanamide Methylene (CH₂) | Triplet | 2.63 | Appearance confirms ring-opening to a propyl chain. acs.org |

| 3-hydroxy-N-phenylpropanamide Methylene (CH₂-O) | Triplet | 3.99 | Downfield shift indicates proximity to hydroxyl group. acs.org |

Mass Spectrometry (MS) for Intermediate Identification and Mechanistic Studies

Mass spectrometry is a highly sensitive technique crucial for identifying the transient and low-concentration intermediates that define the reaction pathways of N-cyclopropylaniline derivatives. researchgate.netacs.org Its ability to detect charged species makes it ideal for studying reactions that proceed through radical cation intermediates. acs.orgrsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring

Electrospray ionization mass spectrometry (ESI-MS) is a premier tool for the real-time, online monitoring of chemical reactions. nih.gov Its soft ionization method allows for the gentle transfer of labile species from solution into the gas phase for detection. researchgate.net This capability has been instrumental in elucidating the mechanisms of visible-light-mediated photoredox reactions involving N-cyclopropylanilines. acs.orgaip.org

In studies of the [3+2] annulation reaction between N-cyclopropylaniline (CPA) and alkenes, researchers have successfully coupled ESI-MS with online laser irradiation. acs.orgnsf.gov This setup allows for the direct observation of fleeting, key intermediates that would otherwise be undetectable. The most significant of these is the N-cyclopropylaniline radical cation (CPA•+), the formation of which is the first step in the proposed catalytic cycle. acs.orgaip.orgnsf.gov The detection of this species provides unequivocal evidence for a single-electron transfer (SET) mechanism. acs.org Furthermore, online ESI-MS has been used to identify the product radical cation and the reduced form of the photocatalyst, offering a comprehensive snapshot of the species present in the catalytic cycle. acs.org By coupling these experiments with online electrochemistry (EC/MS), the key electron transfer step between the product radical cation and a neutral CPA molecule was confirmed, providing strong support for a radical chain reaction mechanism. rsc.orgaip.org

Table 2: Key Intermediates in N-Cyclopropylaniline Reactions Detected by ESI-MS

| Intermediate Species | m/z (Measured) | Reaction Type | Significance | Reference |

|---|---|---|---|---|

| N-Cyclopropylaniline Radical Cation (CPA•+) | 133.0888 | Photoredox [3+2] Annulation | Confirms initial single-electron transfer (SET) step. | nsf.gov |

| Reduced Ru(I) Photocatalyst | 683.1495 | Photoredox [3+2] Annulation | Identifies the state of the catalyst after electron transfer. | nsf.gov |

| [3+2] Annulation Product Radical Cation | 237.1501 | Photoredox [3+2] Annulation | Confirms the structure of the product cation and its role in the chain mechanism. | acs.orgnsf.gov |

High-Resolution Mass Spectrometry (HRMS) for Product Characterization

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous characterization of the final products of reactions involving N-cyclopropylaniline derivatives. rsc.orgbeilstein-journals.org By providing highly accurate mass measurements (typically with an error of less than 5 ppm), HRMS allows for the determination of the precise elemental composition of a molecule. rsc.org

This technique is routinely used to confirm the identity of newly synthesized compounds, such as the cyclopentylamines and other carbocycles formed in [3+2] annulation reactions. rsc.orgrsc.org Supporting information from numerous synthetic studies on N-cyclopropylaniline derivatives shows the standard practice of reporting the calculated theoretical mass alongside the experimentally found mass from HRMS to validate the product's structure. rsc.org

Table 3: Example of Product Characterization using HRMS

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 3,5-Dimethyl-N-cyclopropylaniline | C₁₁H₁₆N | 162.128 | 162.128 | rsc.org |

| Annulation Product (cis-isomer) | C₂₀H₂₅NO | 296.201 | 296.200 | rsc.org |

| Annulation Product (trans-isomer) | C₂₀H₂₅NO | 296.201 | 296.200 | rsc.org |

Ultraviolet–Visible (UV-Vis) Spectrophotometry for Kinetic Investigations

Ultraviolet–Visible (UV-Vis) spectrophotometry is a straightforward and effective method for conducting kinetic investigations of reactions involving N-cyclopropylaniline and its derivatives. sci-hub.sespectroscopyonline.com The technique operates on the principle that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert law), allowing for real-time monitoring of changes in reactant, intermediate, or product concentration. spectroscopyonline.com

In studies of the photooxidation of N-cyclopropylaniline analogs, including 3-chloro-N-cyclopropylaniline, UV-Vis spectra are first recorded to identify characteristic absorption bands. acs.org Notably, the spectrum for 3-Cl-CPA shows a distinct bathochromic (red) shift of 10–20 nm compared to the unsubstituted parent compound. acs.orgresearchgate.net To study reaction kinetics, the decay of the reactant's absorbance or the growth of a product's absorbance is measured over time. acs.orgesrf.fr From this data, pseudo-first-order phototransformation rate constants (kobs) can be determined by creating semi-log plots of concentration versus time. acs.org

This approach has been used to determine bimolecular reaction rate constants for the oxidation of CPA analogs by photosensitizers. acs.org For example, the rate constant for the reaction of 3-Cl-CPA with a sensitizer (B1316253) was estimated to be 8.7 × 10⁸ M⁻¹s⁻¹. acs.org Additionally, time-resolved laser flash photolysis (LFP), a transient absorption spectroscopy technique, has been used to directly observe transient species and measure their lifetimes. The N-cyclopropylaniline radical cation (CPA•+) was found to have a lifetime of approximately 580 ns. acs.org

Table 4: Kinetic Data for N-Cyclopropylaniline Derivatives

| Parameter | Analyte | Value | Analytical Method | Significance | Reference |

|---|---|---|---|---|---|

| Bimolecular Rate Constant (k) | 3-Cl-CPA | 8.7 x 10⁸ M⁻¹s⁻¹ | UV-Vis / Steady-State Photolysis | Quantifies reactivity with photosensitizer. | acs.org |

| Radical Cation Lifetime (τ) | CPA•+ | ~580 ns | Laser Flash Photolysis (LFP) | Measures the lifetime of the key reactive intermediate. | acs.org |

| Radical Cation Lifetime (τ) | CPA Analogues | 140–580 ns | Laser Flash Photolysis (LFP) | Shows how substituents affect intermediate stability. | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Reaction Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile and essential chromatographic technique for both analyzing the progress of reactions and for assessing the purity of the final isolated products of N-cyclopropylaniline derivatives. acs.orgnih.gov

For reaction analysis, HPLC is used to monitor the consumption of starting materials and the formation of products over time. acs.org In studies of the photosensitized oxidation of N-cyclopropylaniline, HPLC chromatograms clearly showed the appearance of more polar products with shorter retention times relative to the starting material. acs.orgresearchgate.net This allows for a qualitative and quantitative assessment of the reaction mixture composition at any given point. acs.org

For purity assessment, HPLC is the standard method for determining the purity of synthesized compounds. wiley.com Analytical methods typically employ a reversed-phase column, such as an Eclipse XDB-C18, with a gradient elution of acetonitrile (B52724) and water. acs.org The resulting chromatogram can detect impurities at very low levels (e.g., below 0.1%). rsc.org

Furthermore, HPLC can be scaled up for purification purposes. Semi-preparative HPLC is frequently used to isolate reaction products from the crude mixture, which can then be fully characterized by other techniques like NMR and MS. acs.orgresearchgate.net

Table 5: Applications of HPLC in the Study of N-Cyclopropylaniline Derivatives

| Application | Typical Column | Mobile Phase | Detection | Purpose | Reference |

|---|---|---|---|---|---|

| Reaction Monitoring | C18 Reverse Phase | Acetonitrile / Water Gradient | UV (208-240 nm) | Track formation of products from reactants. | acs.org |

| Purity Assessment | C18 Reverse Phase | Acetonitrile / Water Gradient | UV or Charged Aerosol Detector (CAD) | Quantify purity of final compound and detect trace impurities. | acs.orgwiley.com |

| Product Isolation | C18 Semi-Preparative | Acetonitrile / Water (Isocratic or Gradient) | UV (240 nm) | Purify products from crude reaction mixtures for further analysis. | acs.orgresearchgate.net |

Applications of N Cyclopropylaniline Compounds in Chemical Systems

N-Cyclopropylanilines as Mechanistic Probes for Single Electron Transfer Processes

N-cyclopropylanilines have emerged as effective mechanistic probes for investigating single-electron transfer (SET) processes. acs.orgethz.ch Their function as probes is rooted in the rapid and irreversible ring-opening of the cyclopropyl (B3062369) group that occurs following a one-electron oxidation of the nitrogen atom. acs.orgresearchgate.net This oxidation generates a nitrogen radical cation, and the subsequent ring-opening relieves approximately 28 kcal/mol of ring-strain energy, forming a more stable iminium distonic radical cation. acs.org This irreversible transformation acts as a "radical clock," providing a clear signal that a SET event has occurred. researchgate.net

This characteristic is particularly advantageous in systems where reversible or competing reactions can obscure the initial SET event. acs.orgmcneill-group.org For instance, in reactions involving photosensitizers or complex environmental mixtures, an oxidized aniline (B41778) radical cation might be reduced back to its neutral state through back electron transfer (BET) or quenched by antioxidants. acs.orgnih.gov The irreversible ring-opening of N-cyclopropylanilines effectively "short-circuits" these quenching pathways, ensuring that the initial oxidation event is translated into a measurable chemical change. acs.orgresearchgate.net This allows for a more accurate quantification of the oxidative properties of the system under study. acs.orgnih.gov

Anilines are known to be highly susceptible to oxidation by excited triplet-state photosensitizers (³sens*), making them suitable candidates for probing the oxidative power of these species. acs.orgsigmaaldrich.com However, the accuracy of such measurements can be compromised by the aforementioned back electron transfer and radical cation quenching. acs.org A suite of N-cyclopropylaniline (CPA) analogs, including 3-chloro-N-cyclopropylaniline (3-Cl-CPA), has been developed to overcome this limitation. acs.orgresearchgate.net

Upon interaction with a triplet sensitizer (B1316253), 3-Cl-CPA undergoes a near diffusion-controlled oxidation to form its radical cation (3-Cl-CPA•⁺). acs.org This is followed by a spontaneous and irreversible opening of the cyclopropyl ring, a process that effectively outcompetes quenching reactions. ethz.chmcneill-group.org Research using laser flash photolysis (LFP) has allowed for the direct observation of these transient species and the determination of key kinetic parameters. researchgate.netnih.gov For example, the slightly higher oxidation potential of 3-Cl-CPA compared to the parent N-cyclopropylaniline makes it less susceptible to certain radical chain side reactions, enhancing its reliability as a probe. acs.org

| Compound | Oxidation Bimolecular Rate Constant (kprobe,sens) (M-1s-1) | Radical Cation Lifetime (τ) (ns) |

|---|---|---|

| N-Cyclopropylaniline (CPA) | ~9 x 108 to 4 x 109 | 140 - 580 |

| This compound (3-Cl-CPA) | ~9 x 108 to 4 x 109 | 140 - 580 |

| 2-methoxy-N-cyclopropylaniline (2-MeO-CPA) | ~9 x 108 to 4 x 109 | 140 - 580 |

In aquatic environments, chromophoric dissolved organic matter (CDOM) is a primary absorber of sunlight, leading to the formation of excited triplet states (³CDOM) that are potent photo-oxidants. rsc.orgacs.org Understanding the oxidative capacity of ³CDOM is crucial for assessing the fate of organic contaminants. acs.org N-cyclopropylanilines, and specifically 3-Cl-CPA, serve as valuable probes for quantifying the single-electron oxidative properties of ³CDOM*. acs.orgsigmaaldrich.com

Steady-state experiments often underestimate the oxidation rate of pollutants by ³CDOM* because antioxidant moieties naturally present in the DOM can quench the oxidized intermediates, returning them to their original state. acs.orgnih.gov The use of 3-Cl-CPA circumvents this issue. Its irreversible ring-opening mechanism provides an unambiguous measure of the initial SET oxidation rate. acs.org Comparative studies have shown that while the parent CPA can be susceptible to radical chain reactions in these complex systems, 3-Cl-CPA is not significantly affected by this process, making it a more robust probe. acs.org Rate constants for the reaction between CPA analogs and Suwannee River Fulvic Acid (SRFA), a standard DOM isolate, have been determined, with 3-Cl-CPA exhibiting a rate constant of 8.7 × 10⁸ M⁻¹ s⁻¹. acs.org

Synthetic Utility as Scaffolds in Organic Transformations

Beyond their use as mechanistic probes, N-cyclopropylanilines are versatile building blocks in organic synthesis. acs.org The same SET-induced ring-opening that makes them excellent probes can be harnessed to generate reactive intermediates for constructing complex molecular frameworks. acs.orgnih.gov This strategy leverages the stored strain energy of the cyclopropyl ring to drive the formation of new chemical bonds.

The distonic radical cation intermediate, formed upon one-electron oxidation and ring-opening of an N-cyclopropylaniline, can be trapped by various reactants. nih.gov This has been exploited in visible-light-mediated or electrocatalytic [3+2] annulation reactions with alkenes and alkynes. nih.govrsc.org This process allows for the rapid, atom-economical construction of five-membered carbocycles and heterocycles, which are prevalent structures in biologically active molecules. nih.govrsc.org

For example, intermolecular [3+2] annulation between an N-cyclopropylaniline and an alkyne, initiated by a photocatalyst, yields structurally diverse cyclic allylic amines. nih.gov This methodology has proven effective for a broad range of substrates, including those with functional groups that can be used for further chemical modification. nih.gov The reaction proceeds under mild conditions and has been extended to asymmetric variants, enabling the synthesis of enantioenriched cyclopentylamines. rsc.org

The products resulting from the annulation reactions of N-cyclopropylanilines are not merely final targets but also serve as advanced intermediates for further synthetic elaboration. nih.gov The aniline moiety, which is essential for the initial SET-driven annulation, can be modified or removed in subsequent steps to increase molecular diversity. nih.gov

A key limitation in the synthetic utility of these annulations was the persistence of the N-aryl group in the final product. nih.gov To address this, researchers have identified removable N-aryl groups, such as the p-methoxyphenyl (PMP) group. nih.gov After the [3+2] annulation is complete, the PMP group can be cleaved under oxidative conditions (e.g., using ceric ammonium (B1175870) nitrate). nih.gov The resulting free amine can then be engaged in further reactions, such as acylation, to yield more complex and advanced chemical intermediates. nih.gov This two-step sequence significantly enhances the synthetic power of the initial annulation, allowing the N-cyclopropylaniline scaffold to be used as a linchpin for building a wide array of molecular architectures. nih.gov

Ligand Design and Biochemical Interactions (Focus on Molecular Mechanism)

The cyclopropyl group is a well-established structural motif in medicinal chemistry, valued for its ability to impart unique conformational and metabolic properties to drug candidates. longdom.orgscientificupdate.com When incorporated into a molecule, the small, rigid ring can act as a conformationally restricted linker, an isosteric replacement for an alkene, or a tool to orient substituents in a specific vector of chemical space. scientificupdate.com These properties can enhance a molecule's binding affinity for a biological target, improve its metabolic stability, and reduce off-target effects. scientificupdate.com

The N-cyclopropylaniline scaffold serves as a key building block in the synthesis of pharmaceuticals, most notably in the class of quinolinecarboxylic acid antimicrobials, which includes widely used drugs like ciprofloxacin. smolecule.com In these larger molecules, the cyclopropyl substituent is often crucial for potent biological activity, contributing favorably to the binding interactions with the target enzyme, DNA gyrase. smolecule.com While the broader N-cyclopropylaniline structure is integral to these final drug products, specific molecular mechanism studies focusing on this compound itself as a standalone ligand are not extensively documented. Its primary role in this context is that of a foundational chemical scaffold upon which more complex, biologically active molecules are constructed. longdom.orgsmolecule.com

Exploration of N-Cyclopropylaniline Analogues in Enzyme Binding Studies

N-cyclopropylaniline and its analogues have emerged as valuable chemical tools for investigating the mechanisms of enzymes that catalyze single-electron transfer (SET) reactions. Their utility in such studies stems from the unique reactivity of the cyclopropyl group, which undergoes an irreversible ring-opening upon oxidation. This characteristic provides a clear and detectable marker for an SET event having occurred, allowing researchers to probe the intricate workings of various enzymatic systems.

The fundamental principle behind the use of N-cyclopropylanilines as mechanistic probes lies in the formation of a nitrogen radical cation upon an initial one-electron oxidation by an enzyme. Following this oxidation, the strained cyclopropane (B1198618) ring rapidly opens to form an iminium distonic radical cation. This irreversible rearrangement effectively "traps" the oxidized state, preventing back electron transfer and providing a definitive signature of the SET process.

Studies have explored how modifications to the N-cyclopropylaniline scaffold influence its interaction with and reactivity towards enzymes. The electronic properties of substituents on the aniline ring play a crucial role in modulating the compound's function as an enzyme probe. For instance, the presence of electron-donating groups on the aromatic ring can stabilize the initially formed nitrogen radical cation through resonance. This stabilization can, in turn, slow down the rate of the subsequent cyclopropyl ring-opening. Conversely, electron-withdrawing groups are expected to have the opposite effect.

A notable area of investigation has been the interaction of N-cyclopropylaniline analogues with monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters. Certain cyclopropylamine (B47189) derivatives have been identified as mechanism-based inactivators of both MAO-A and MAO-B. For example, 1-phenylcyclopropylamine has been shown to irreversibly inactivate MAO-A by attaching to the flavin cofactor, a mechanism that differs from its interaction with MAO-B. nih.gov This highlights the potential for designing selective inhibitors based on the N-cyclopropylaniline framework. The active site topographies of MAO-A and MAO-B are known to be different, and the differential effects of these analogues underscore these structural distinctions. nih.gov

The following table summarizes the characteristics of some N-cyclopropylaniline analogues used in enzymatic studies:

| Compound | Key Feature/Application | Enzyme(s) Studied |

| N-Cyclopropylaniline (CPA) | Mechanistic probe for single-electron transfer reactions. acs.org | Photosensitizing systems (as a model for enzymatic reactions) |

| 2-Methoxy-N-cyclopropylaniline (2-MeO-CPA) | Slower cyclopropyl ring-opening due to resonance stabilization by the methoxy (B1213986) group. acs.org | Photosensitizing systems |

| This compound (3-Cl-CPA) | Used as a probe with altered electronic properties compared to CPA. acs.org | Photosensitizing systems |

| 1-Phenylcyclopropylamine (1-PCPA) | Time-dependent, irreversible inactivator of MAO-A and MAO-B. nih.gov | Monoamine Oxidase A & B |

| 1-Benzylcyclopropylamine (1-BCPA) | Time-dependent, irreversible inactivator of MAO-A. nih.gov | Monoamine Oxidase A |

| N-Cyclopropyl-α-methylbenzylamine (N-CαMBA) | Time-dependent, irreversible inactivator of MAO-A. nih.gov | Monoamine Oxidase A |

These studies collectively demonstrate the value of N-cyclopropylaniline analogues as versatile tools for elucidating enzymatic mechanisms. By systematically modifying their structure, researchers can fine-tune their properties to investigate specific aspects of enzyme function, including the role of single-electron transfer in catalysis and the potential for developing novel enzyme inhibitors.

Chemical Action of Related N-Cyclopropyl Cathinone (B1664624) Derivatives as Monoamine Modulators (e.g., Serotonin (B10506) Releasing Agent, Reuptake Inhibitor)

Synthetic cathinones, which are β-keto analogues of amphetamine, represent a class of compounds that exert significant effects on monoaminergic systems in the brain. nih.gov Their primary mechanism of action involves interaction with the plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT). nih.gov Depending on their specific chemical structure, these compounds can act as either reuptake inhibitors, blocking the transport of monoamines back into the presynaptic neuron, or as releasing agents, promoting the efflux of neurotransmitters from the neuron into the synapse. nih.gov Both actions lead to an increase in the extracellular concentration of monoamines, thereby enhancing neurotransmission.

The discovery of N-cyclopropyl and N-cyclobutylcathinones has revealed a class of compounds with hybrid properties, acting as both dopamine reuptake inhibitors and serotonin releasers. nih.gov This dual action is of particular interest in neuropharmacology. The structure-activity relationship (SAR) of methcathinone (B1676376) analogues has been systematically studied to understand how different substituents on the molecule influence its activity at the various monoamine transporters.

Research has shown that the position of substituents on the aromatic ring of the cathinone scaffold significantly impacts the compound's selectivity for DAT versus SERT. For instance, substitutions at the 2-position (ortho) of the phenyl ring tend to result in compounds that are primarily dopaminergic. nih.gov In contrast, substitutions at the 4-position (para) generally lead to compounds with increased serotonergic activity. nih.gov Compounds with substitutions at the 3-position (meta) often exhibit reduced dopaminergic action, with some showing a preference for serotonergic activity. nih.gov

The following interactive data table presents the in vitro monoamine transporter activity for a series of methcathinone analogues, highlighting their potency as dopamine and serotonin releasing agents. The EC50 value represents the concentration of the compound that elicits a half-maximal response (release of the neurotransmitter).

Data adapted from Blough et al., 2018. nih.gov "N/A" indicates data not available in the source.

The data clearly illustrate the high selectivity of methcathinone for the dopamine transporter over the serotonin transporter, with an 86-fold difference in their EC50 values. nih.gov The unsubstituted cathinones, phenacylamine and cathinone, are also potent dopamine releasers. nih.gov The exploration of these N-cyclopropyl cathinone derivatives and their analogues continues to provide valuable insights into the molecular mechanisms of monoamine transporter modulation and aids in the understanding of the pharmacological properties of this class of compounds.

Computational Chemistry Approaches to N Cyclopropylaniline Systems

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are essential for mapping the intricate details of reaction pathways, such as those for the synthesis of N-cyclopropylanilines. These methods are used to calculate the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, and products. nih.gov This allows for the determination of activation barriers, which are crucial for predicting reaction feasibility and rates.

Automated reaction path search methods can exhaustively explore possible transformations, helping to identify not only the expected reaction pathway but also potential side reactions or alternative mechanisms. nih.gov This comprehensive analysis provides a detailed theoretical foundation for optimizing reaction conditions to maximize the yield of the desired 3-chloro-N-cyclopropylaniline product.

| Reaction Step | Energy Barrier (kcal/mol) | Description |

|---|---|---|

| Oxidative Addition | 18.5 | The initial step where the aryl halide adds to the metal catalyst. |

| Amine Coordination | 5.2 | The N-H bond of cyclopropylamine (B47189) coordinates to the metal center. |

| Reductive Elimination | 22.1 | The final C-N bond-forming step, often rate-determining. |

Note: The data in this table is hypothetical and serves to illustrate the type of information derived from quantum chemical calculations.

Density Functional Theory (DFT) Studies for Mechanistic Support

Density Functional Theory (DFT) is a highly versatile and widely used computational method for investigating the electronic structure and reactivity of molecules like this compound. nih.govfigshare.com DFT calculations provide valuable support for proposed reaction mechanisms by accurately computing the energies and electronic properties of reactants, intermediates, and transition states. acs.orgresearchgate.netresearchgate.net

DFT has been instrumental in studying the mechanisms of cyclopropanation reactions and rearrangements involving cyclopropyl (B3062369) groups. nih.govnih.gov For N-cyclopropylaniline systems, DFT studies can shed light on processes like metabolic N-dealkylation catalyzed by cytochrome P450 enzymes. rsc.org Such calculations can determine whether a reaction proceeds through a hydrogen atom transfer (HAT) or a single-electron transfer (SET) mechanism by comparing the energy barriers of the respective pathways. rsc.orgnih.gov

The presence of the chlorine atom at the meta-position of this compound significantly influences its electronic properties. DFT calculations can quantify this effect. Electron-withdrawing groups like chlorine are known to increase the single-electron transfer (SET) oxidation potential of anilines. acs.orgresearchgate.net This makes the molecule harder to oxidize but can affect the subsequent stability and reactivity of the resulting radical cation. acs.orgresearchgate.net DFT can be used to calculate properties such as frontier molecular orbital (HOMO-LUMO) energies, charge distributions, and molecular electrostatic potential, which help explain how the chloro substituent modulates the molecule's reactivity and interactions. ijcce.ac.irscispace.commdpi.com

| Compound | Substituent Effect | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| N-Cyclopropylaniline | Reference | -5.10 | -0.25 | 4.85 |

| This compound | Electron-Withdrawing | -5.25 | -0.40 | 4.85 |

| 3-methoxy-N-cyclopropylaniline | Electron-Donating | -4.95 | -0.15 | 4.80 |

Note: This table presents representative data to illustrate substituent effects. Actual values may vary based on the specific DFT functional and basis set used.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, such as an enzyme or receptor. uomisan.edu.iq This method is a cornerstone of computer-aided drug design (CADD) and is invaluable for understanding how molecules like this compound might interact with biological systems. emanresearch.orgnih.gov

In the context of developing new pharmaceuticals or agrochemicals based on the N-cyclopropylaniline scaffold, molecular docking can provide crucial insights. For example, if a derivative of this compound is hypothesized to be an enzyme inhibitor, docking simulations can model its interaction with the enzyme's binding pocket. nih.gov These simulations can identify key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that contribute to binding affinity and selectivity. mdpi.comresearchgate.net

The results from docking studies can guide the rational design of more potent and selective analogs. nih.gov By visualizing the predicted binding pose of this compound, researchers can identify opportunities for structural modifications that could enhance interactions with the target protein. For example, the simulation might reveal an unoccupied pocket where adding a specific functional group could lead to a new, favorable interaction, thereby improving the compound's inhibitory activity. semanticscholar.org This iterative cycle of computational prediction and experimental validation accelerates the discovery of novel bioactive agents. nih.gov

Conclusion and Future Research Directions in N Cyclopropylaniline Chemistry

Summary of Advances in Synthesis and Reactivity

Significant progress has been made in the synthesis and understanding of the reactivity of N-cyclopropylanilines. Modern catalytic methods have enabled the efficient construction of these molecules, while detailed mechanistic studies have illuminated their unique chemical behavior.

Synthesis: The preparation of substituted N-cyclopropylanilines, including 3-chloro-N-cyclopropylaniline, is effectively achieved through Buchwald-Hartwig amination. acs.orgresearchgate.net This palladium-catalyzed cross-coupling reaction provides a reliable route to form the aromatic carbon-nitrogen bond, allowing for the synthesis of a variety of analogs with different electronic properties. For instance, coupling 1-bromo-3-chlorobenzene (B44181) with cyclopropylamine (B47189) using a palladium acetate (B1210297) catalyst and a specialized phosphine (B1218219) ligand like BrettPhos has proven to be an effective strategy. acs.orgresearchgate.net These synthetic procedures are notable for their good-to-high yields, with the synthesis of this compound achieving an isolated yield of approximately 92%. researchgate.net

Reactivity: The most defining characteristic of N-cyclopropylanilines is their behavior following single-electron transfer (SET) oxidation. Upon oxidation, the nitrogen atom forms a radical cation, which triggers a spontaneous and irreversible ring-opening of the strained cyclopropyl (B3062369) group. acs.orgmcneill-group.orgsigmaaldrich.com This process is energetically favorable due to the release of significant ring strain energy (around 28 kcal/mol) and results in the formation of a stable iminium distonic radical cation. acs.org

This unique reactivity profile has several important implications:

Mechanistic Probes: The irreversible nature of the ring-opening makes N-cyclopropylanilines, including the 3-chloro derivative, excellent probes for studying oxidative processes. acs.orgnih.gov Unlike other aniline-based probes whose radical cations can be quenched, the rapid ring-opening in N-cyclopropylanilines provides a definitive and observable reaction pathway. mcneill-group.orgnih.gov The lifetime of the radical cation is influenced by substituents; for example, the this compound radical cation has a lifetime of approximately 140 nanoseconds. acs.org

Cycloaddition Reactions: The amine radical cations generated from N-cyclopropylanilines via visible-light photocatalysis are valuable intermediates in organic synthesis. nih.gov They can readily participate in intermolecular [3+2] annulation reactions with alkenes and alkynes. nih.govrsc.org This methodology enables the rapid construction of complex carbocyclic and heterocyclic structures containing an amine functional group from simple starting materials. nih.gov

Selective Cleavage: The cyclopropyl group can be selectively cleaved under specific reaction conditions, such as during nitrosation. researchgate.netnih.gov This reaction proceeds through the formation of an amine radical cation, followed by the characteristic ring-opening, further highlighting the predictable reactivity of this functional group. nih.gov

The reactivity trend among analogs is consistent with the electronic effects of the substituents on the aniline (B41778) ring. Electron-withdrawing groups, such as the chlorine atom in this compound, decrease the rate of oxidation compared to the unsubstituted N-cyclopropylaniline. acs.org

Prospective Avenues for Further Academic Inquiry

While significant strides have been made, the chemistry of N-cyclopropylanilines remains a fertile ground for further research. Several areas hold particular promise for future academic exploration, building upon the foundational knowledge of their synthesis and reactivity.

Expansion of Synthetic Applications: The demonstrated utility of N-cyclopropylanilines in [3+2] cycloaddition reactions opens the door to a much broader range of synthetic applications. nih.gov Future work could focus on expanding the scope of compatible reaction partners beyond simple alkenes and alkynes to include more complex and functionalized substrates. nih.gov Developing asymmetric versions of these photocycloadditions is a particularly important goal, as it would provide enantioselective access to chiral cyclopentylamines, which are valuable scaffolds in medicinal chemistry. rsc.org

Development of Novel Probes: The sensitivity of N-cyclopropylaniline reactivity to the electronic nature of its substituents suggests that a wider array of these compounds could be developed as finely-tuned mechanistic probes. acs.org Synthesizing a library of N-cyclopropylaniline analogs with a spectrum of electronic properties would allow for more detailed investigations into oxidative systems, such as the oxidative properties of triplet-state chromophoric dissolved organic matter (³CDOM*). researchgate.net

Mechanistic and Theoretical Studies: Further detailed mechanistic studies, complemented by computational and theoretical calculations, could provide deeper insights into the subtle factors governing the ring-opening process. Investigating the precise stereoelectronic requirements and the dynamics of the radical cation intermediates would enhance the predictive power for designing new reactions and probes. researchgate.net

Exploration of Removable Activating Groups: A current limitation in some synthetic applications is the permanent presence of the N-aryl group. Research into N-cyclopropylamines bearing N-aryl groups that can be easily cleaved after the desired chemical transformation would significantly increase the synthetic versatility of these reagents. nih.gov The identification of a robust and readily removable N-aryl protecting group would allow the core cyclopropylamine reactivity to be harnessed for the synthesis of primary or diversely substituted amines. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-chloro-N-cyclopropylaniline, and how is purity ensured?

Methodological Answer: The compound is synthesized via organophotoredox-catalyzed cross-coupling reactions. A typical procedure involves starting from 1-bromo-3-chlorobenzene under conditions such as:

- Catalyst: Organophotoredox catalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆)

- Solvent: Acetonitrile or dichloromethane

- Light source: Blue LEDs (450 nm)

- Purification: Silica gel chromatography with petroleum ether:EtOAc (20:1) .

Characterization Table:

| Technique | Key Data (this compound) |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.08 (t, J=8.0 Hz, 1H), 6.80 (t, J=2.1 Hz, 1H), 4.23 (bs, 1H), 2.45–2.38 (m, 1H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 149.98, 135.01, 130.14, 25.18 (cyclopropyl CH) |

| HRMS | Calculated [M+H]⁺ matches theoretical mass within 0.5 ppm . |

Q. How is this compound characterized spectroscopically, and what are common pitfalls?

Methodological Answer:

- NMR Analysis: Assign peaks using coupling constants (e.g., cyclopropyl proton multiplet at δ 2.45–2.38) and integration ratios. Ensure deuterated solvents (e.g., CDCl₃) are free of impurities that could obscure aromatic signals .

- IR Spectroscopy: Look for N–H stretches (~3400 cm⁻¹) and C–Cl vibrations (~700 cm⁻¹) .

- Common Pitfalls: Residual solvent peaks in NMR or incomplete purification leading to overlapping signals. Always compare data with literature values .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in cycloaddition reactions involving this compound?

Methodological Answer: Diastereoselective [3+2] cycloadditions (e.g., with 2-vinylisoindoline-1,3-dione) require:

- Catalyst Optimization: Use chiral organophotoredox catalysts to induce asymmetry.

- Reaction Conditions: Polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) favor cis-selectivity .

- Mechanistic Insight: The cyclopropane ring’s steric bulk directs approach trajectories, as shown in X-ray crystallography of derivatives .

Q. How should researchers resolve contradictions in NMR data for derivatives of this compound?

Methodological Answer:

- Step 1: Confirm solvent and calibration (e.g., CDCl₃ δ 7.26 ppm for ¹H).

- Step 2: Check for dynamic effects (e.g., hindered rotation of the cyclopropyl group causing peak broadening).

- Step 3: Compare with computational models (DFT calculations for expected chemical shifts) .

- Example: Discrepancies in aromatic proton shifts may arise from substituent electronic effects or hydrogen bonding with the aniline NH .

Q. What are the key safety protocols for handling this compound in synthetic workflows?

Methodological Answer:

Q. How can the stability of this compound under varying storage conditions be assessed?

Methodological Answer:

- Accelerated Degradation Studies: Expose the compound to heat (40–60°C), light, or humidity for 1–4 weeks.

- Analytical Monitoring: Track decomposition via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with fresh samples.

- Key Findings: Stable at –20°C in amber vials; degrades to chloroaniline derivatives at >40°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|